
Bisulepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiadene is an organic heterotricyclic compound that is 4,9-dihydrothieno[2,3-c][2]benzothiepine substituted by a 3-(dimethylamino)propylidene group at position 4. It has a role as a H1-receptor antagonist, an anti-allergic agent, an antiemetic and a platelet aggregation inhibitor. It is an organic heterotricyclic compound, a tertiary amino compound and an organosulfur heterocyclic compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : One study discussed the exhaustive borylation of azulene, which could be relevant for understanding the chemical properties and synthesis pathways of compounds like Bisulepin (Nishimura et al., 2015).
Catalysis and Reaction Mechanisms : Research on cobalt-catalyzed C-H borylation provides insight into complex chemical reactions and mechanisms, potentially applicable to the synthesis or modification of Bisulepin (Obligacion et al., 2016).
DNA and Molecular Interactions : Studies on DNA hairpins and their interactions with various chemical compounds may offer insights into the interaction of Bisulepin at a molecular level (Lewis et al., 2002).
Photodetection and Electronic Applications : Research on the bispin, a semiconductor device, might provide a completely different perspective, possibly relevant if Bisulepin has any photoreactive properties (Lysenko, 2003).
Biomolecular Networks and Bioinformatics Tools : The development of bioinformatics tools such as BisoGenet, which is used for building and analyzing gene networks, could be useful if there's a need to understand how Bisulepin interacts at the genomic level (Martin et al., 2010).
Propriétés
Nom du produit |
Bisulepin |
|---|---|
Formule moléculaire |
C17H19NS2 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
Clé InChI |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
SMILES canonique |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Synonymes |
dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)
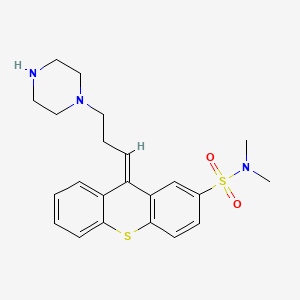
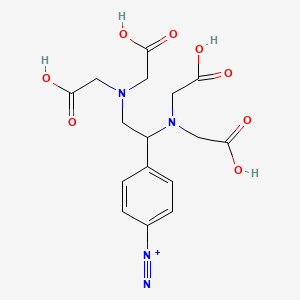
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
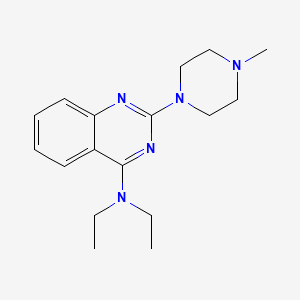
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)
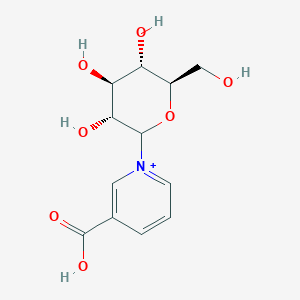
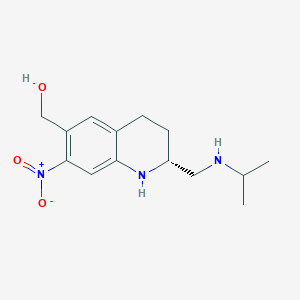

![uridine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1240160.png)

![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)